Sodium ionophore VIII

ion-selective electrode membrane lipophilicity plasticizer compatibility

Sodium ionophore VIII (CAS 174752-42-2), chemically bis[(12-crown-4)methyl] 2,2-didodecylmalonate, is a neutral ion carrier belonging to the bis(12-crown-4) malonate ester class of sodium-selective ionophores. It is distributed as a Selectophore™-grade product (Sigma-Aldrich cat.

Molecular Formula C45H84O12
Molecular Weight 817.1 g/mol
CAS No. 174752-42-2
Cat. No. B062087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium ionophore VIII
CAS174752-42-2
Molecular FormulaC45H84O12
Molecular Weight817.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC(CCCCCCCCCCCC)(C(=O)OCC1COCCOCCOCCO1)C(=O)OCC2COCCOCCOCCO2
InChIInChI=1S/C45H84O12/c1-3-5-7-9-11-13-15-17-19-21-23-45(24-22-20-18-16-14-12-10-8-6-4-2,43(46)56-39-41-37-52-31-29-48-25-27-50-33-35-54-41)44(47)57-40-42-38-53-32-30-49-26-28-51-34-36-55-42/h41-42H,3-40H2,1-2H3
InChIKeyPQDPQSWXOQEQHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Ionophore VIII (CAS 174752-42-2) – Procurement-Grade Selectophore for High-Lipophilicity Na⁺-Selective Electrode Membranes


Sodium ionophore VIII (CAS 174752-42-2), chemically bis[(12-crown-4)methyl] 2,2-didodecylmalonate, is a neutral ion carrier belonging to the bis(12-crown-4) malonate ester class of sodium-selective ionophores [1]. It is distributed as a Selectophore™-grade product (Sigma-Aldrich cat. no. 73929), indicating function-tested quality for ion-selective electrode (ISE) fabrication . The compound features two 12-crown-4 ether moieties linked through a malonate backbone bearing geminal didodecyl substituents at the α-position—a structural motif explicitly designed to enhance Na⁺/K⁺ selectivity through back-strain effects and increased lipophilicity [1]. With a molecular formula of C₄₅H₈₄O₁₂ and molecular weight of 817.14 g·mol⁻¹, it is the most hydrophobic commercially available member of the bis(12-crown-4) malonate series, with a calculated logP of 8.58 .

Why Sodium Ionophore VIII Cannot Be Interchanged with Sodium Ionophore VI or Other Bis(12-crown-4) Analogs in Critical ISE Formulations


Bis(12-crown-4) malonates are not functionally interchangeable despite their shared crown-ether scaffold. The α-substituent identity—the number, length, and branching of alkyl chains at the malonate α-carbon—directly modulates both Na⁺ selectivity against K⁺ and membrane-phase lipophilicity [1]. Kimura et al. (1996) demonstrated that progressive α-substitution from a single dodecyl/methyl pair (Sodium ionophore VI, compound 3) to geminal didodecyl (Sodium ionophore VIII, compound 5) yields measurable changes in potentiometric selectivity, albeit described as modest in magnitude [1]. More critically, the calculated logP of 8.58 for the didodecyl derivative far exceeds that of the dodecyl-methyl congener (estimated logP ~5–6 based on molecular weight difference of 154 g·mol⁻¹), directly affecting plasticizer compatibility, membrane retention lifetime, and resistance to leaching in continuous-flow or long-duration measurement protocols [2]. Substituting a lower-lipophilicity ionophore into a validated VIII-based membrane formulation risks altered sensor slope, drift, and reduced operational lifespan without systematic re-optimization [1].

Quantitative Differentiation Evidence: Sodium Ionophore VIII vs. Closest Bis(12-crown-4) Malonate Comparators


Calculated Octanol-Water Partition Coefficient (logP): Sodium Ionophore VIII vs. Sodium Ionophore VI

Sodium ionophore VIII (bis[(12-crown-4)methyl] 2,2-didodecylmalonate) exhibits a calculated logP of 8.58, as reported in its physicochemical data sheet . This value substantially exceeds the estimated logP of its closest commercial congener, Sodium ionophore VI (bis[(12-crown-4)methyl] 2-dodecyl-2-methylmalonate; CAS 80403-59-4), which bears a single dodecyl chain and a methyl substituent at the malonate α-position [1]. While no experimentally determined logP value for Sodium ionophore VI was located in the public domain, the molecular weight differential (817.14 vs. 662.85 g·mol⁻¹, a 154 g·mol⁻¹ increase attributable to the second C₁₂ chain) and the known linear relationship between alkyl chain length and logP in homologous malonate esters support a difference of approximately 2–3 logP units between the two compounds . Higher logP directly correlates with reduced leaching of the ionophore from plasticized PVC membranes into aqueous sample phases, extending sensor operational lifetime [1].

ion-selective electrode membrane lipophilicity plasticizer compatibility

Potentiometric Na⁺/K⁺ Selectivity Trend: Geminal Didodecyl (VIII) vs. Dodecyl-Methyl (VI) Substitution

In the foundational structure-selectivity study by Kimura et al. (1996), compound 5—the 2,2-didodecylmalonate derivative corresponding to Sodium ionophore VIII—was directly compared with compound 3, the 2-dodecyl-2-methylmalonate derivative corresponding to Sodium ionophore VI, using identical PVC/NPOE/NaTFPB membrane formulations and the fixed interference method (0.05 mol·dm⁻³ K⁺ background) [1]. The authors reported that compound 5 (VIII) exhibited 'slight improvement in the Na⁺ selectivity against K⁺' relative to compound 3 (VI) [1]. While the absolute logKpot(Na,K) values from Table 2 of the original publication could not be digitally extracted, the benchmark logKpot(Na,K) for Sodium ionophore VI is −2.0 (corresponding to 100:1 Na⁺/K⁺ selectivity) as reported by Dojindo . The didodecyl derivative (VIII) therefore achieves a logKpot(Na,K) incrementally better than −2.0, consistent with the broader finding that geminal long-chain alkyl substituents at the malonate α-position enhance Na⁺ selectivity against K⁺ [1].

potentiometric selectivity Na+/K+ discrimination fixed interference method

Benchmark Positioning: Sodium Ionophore VIII Among the Nine Commercially Available Sodium Ionophores

Luboch et al. (2016) evaluated the potentiometric performance of nine commercially available sodium ionophores as comparative baselines for novel bis(azobenzocrown) ionophores [1]. Their study established that logKNa,K values of −2.5 to −2.6 (SSM, 0.1 M) outperform seven of the nine commercial ionophores [1]. While specific logKNa,K values for each commercial ionophore were not enumerated individually in the publication, this benchmark provides a critical frame of reference: the top-performing commercial sodium ionophores achieve logKNa,K values in the approximately −2.0 to −2.6 range [1][2]. Given that Sodium ionophore VIII (logKpot estimated as incrementally better than −2.0) belongs to the bis(12-crown-4) malonate class—which Kimura et al. identified as among the most selective neutral carriers for Na⁺ [2]—it occupies a position within the upper tier of commercially available sodium ionophores, though below the highest-performing experimental compounds such as α,α′-dibenzylmalonate derivative 7 from Kimura 1996 [2].

commercial ionophore ranking selectivity benchmark sensor development

Molecular Weight and Membrane Retention: Implications for Sensor Operational Lifetime

Sodium ionophore VIII (MW 817.14 g·mol⁻¹, C₄₅H₈₄O₁₂) is the highest molecular-weight member of the commercially available bis(12-crown-4) malonate series, exceeding Sodium ionophore VI (MW 662.85 g·mol⁻¹, C₃₄H₆₂O₁₂) by 154 g·mol⁻¹ (23.3%) . In plasticized PVC membrane ISEs, ionophore leaching into the aqueous sample phase is inversely correlated with molecular weight and logP; higher-MW, more lipophilic ionophores exhibit slower diffusion through the plasticized polymer matrix and lower aqueous solubility [1]. The higher MW of VIII, arising from its geminal didodecyl substitution, provides a physically larger and more hydrophobic carrier that is retained longer in NPOE-plasticized PVC membranes under continuous aqueous exposure . This is functionally significant because ionophore leaching is the primary failure mechanism limiting the operational lifetime of solvent polymeric membrane ISEs in flow-through and implantable sensor configurations [1].

membrane leaching sensor longevity PVC plasticizer compatibility

Selectophore™ Function-Tested Grade: Quality Assurance Differentiator vs. Research-Grade Sodium Ionophore VI

Sodium ionophore VIII is commercially supplied exclusively as a Selectophore™ function-tested product (Sigma-Aldrich cat. no. 73929), meaning each lot undergoes functional validation in an ion-selective electrode configuration prior to release . This contrasts with Sodium ionophore VI (cat. no. 71739), which, while also Selectophore™-grade, is based on the dodecyl-methyl substitution pattern and exhibits lower lipophilicity . The function-tested designation provides procurement assurance of lot-to-lot potentiometric performance consistency—slope, linear range, and selectivity—without requiring end-user functional pre-screening . For laboratories manufacturing ISEs under GLP or ISO 17025 quality systems, this reduces incoming QC burden and the risk of batch failure in validated sensor fabrication protocols.

Selectophore function-tested quality assurance ISE fabrication

Optimal Deployment Scenarios for Sodium Ionophore VIII Based on Quantified Differentiation Evidence


Long-Duration Continuous-Flow Na⁺ Monitoring in Bioprocess and Environmental Systems

In continuous-flow analytical systems where the ISE membrane is exposed to aqueous sample streams for hundreds to thousands of hours, ionophore leaching is the rate-limiting failure mode. Sodium ionophore VIII's calculated logP of 8.58 and molecular weight of 817.14 g·mol⁻¹ provide the highest lipophilicity in the bis(12-crown-4) malonate class , directly translating to slower leaching kinetics compared with Sodium ionophore VI [1]. Procurement for extended-deployment sensors—such as in-line bioprocess sodium analyzers, wastewater monitoring stations, and oceanographic profiling instruments—should prioritize VIII over lower-MW bis(12-crown-4) alternatives when membrane replacement intervals must be maximized.

Serum and Plasma Na⁺ Measurements Where Elevated K⁺ Background Demands Enhanced Discrimination

Clinical sodium determinations in serum and plasma face a K⁺ interference challenge due to physiological K⁺ concentrations (~4 mM) relative to Na⁺ (~140 mM). The Kimura 1996 study demonstrated that geminal didodecyl substitution (VIII) provides incremental Na⁺/K⁺ selectivity improvement over the dodecyl-methyl analog (VI), with compound 5 showing 'slight improvement' in logKpot(Na,K) [1]. While the absolute selectivity gain is modest, in the context of clinical potentiometry where every 1 mV of K⁺ interference corresponds to approximately 4% relative error in Na⁺ activity, even small selectivity enhancements are analytically meaningful. VIII is therefore the bis(12-crown-4) malonate of choice for clinical ISE formulations where K⁺ interference minimization is prioritized over cost.

Solid-Contact and Miniaturized Screen-Printed Na⁺ Sensors with Low Plasticizer Content

Solid-contact ISEs and screen-printed sensors employ thin polymeric membranes (<10 µm) with reduced plasticizer reservoirs, making ionophore retention critically dependent on carrier lipophilicity . In these configurations, ionophore leaching is accelerated due to the high surface-area-to-volume ratio of the sensing membrane. The Luboch et al. (2016) study specifically evaluated sodium ionophores in both classic liquid-contact and solid-contact (screen-printed and glassy carbon) electrode formats, establishing that lipophilicity (logPTLC = 12–13 for optimal performance) is a key determinant of sensor stability in miniaturized formats [2]. Sodium ionophore VIII, with the highest lipophilicity among commercially available bis(12-crown-4) malonates, is the rational procurement choice for solid-contact sensor R&D and production where membrane dimensional stability and low drift over time are critical specifications.

ISE-Based Sodium Quantification in Drug-Formulation and Dissolution Testing Matrices

Pharmaceutical dissolution testing and drug-formulation analysis often involve sample matrices containing excipients, surfactants, and organic co-solvents that can accelerate ionophore extraction from PVC membranes . The enhanced lipophilicity of Sodium ionophore VIII provides superior resistance to surfactant-mediated leaching compared with less hydrophobic bis(12-crown-4) analogs [1]. Additionally, the Selectophore™ function-tested grade ensures lot-to-lot potentiometric consistency, which is a regulatory expectation for analytical methods submitted in ANDA and NDA filings. Procurement of VIII for pharmaceutical QC laboratories aligns with ICH Q2(R1) method validation requirements where electrode response stability must be demonstrated across multiple ionophore lots.

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